4-Methoxy-5-methylbenzene-1,2-diamine

Physical Chemistry Purification Handling

Regiospecific synthesis of 5-methoxy-4-methylbenzimidazole often requires tedious protecting-group strategies that erode yield. This unsymmetrical ortho-phenylenediamine eliminates those steps, enabling direct, one-step heterocycle formation. • Direct construction of 5-methoxy-4-methylbenzimidazole scaffold - no protecting-group manipulations, higher overall yield. • XLogP3-AA = 0.9, TPSA = 61.3 Ų - favorable drug-like profile for CNS penetration and oral absorption. • Available as free base (≥95% purity, mp 107-108 °C) and hydrochloride salt (≥97% purity) in research-scale quantities.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 38608-08-1
Cat. No. B1629921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5-methylbenzene-1,2-diamine
CAS38608-08-1
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)N)N
InChIInChI=1S/C8H12N2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,9-10H2,1-2H3
InChIKeyCVHJSFQVNCVUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-5-methylbenzene-1,2-diamine: Identity and Procurement


4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1) is an ortho-phenylenediamine derivative with a methoxy substituent at the 4-position and a methyl substituent at the 5-position of the benzene ring (C₈H₁₂N₂O, MW 152.19 g/mol) [1]. It is commercially available as a free base (≥95% purity, mp 107–108 °C) and as a hydrochloride salt (≥97% purity) from major suppliers, typically in research-scale quantities . This unsymmetrically substituted aromatic diamine serves as a versatile building block for heterocyclic synthesis, particularly for regiospecifically substituted benzimidazoles and quinoxalines, and is investigated for antimicrobial and anticancer applications .

Irreplaceability of 4-Methoxy-5-methylbenzene-1,2-diamine in Synthesis


The precise 4-methoxy-5-methyl substitution pattern on the ortho-phenylenediamine core fundamentally dictates both the regiochemical outcome of heterocycle formation and the physicochemical properties of the resulting products. Simple analogs such as 4-methyl-o-phenylenediamine (CAS 496-72-0) or 4-methoxy-o-phenylenediamine (CAS 102-51-2) lack the combined electronic and steric effects of the dual substituents, leading to altered reaction rates, different isomer distributions in benzimidazole/quinoxaline syntheses, and significantly different melting points (87–89 °C vs. 107–108 °C) . The 1,4-diamine regioisomer (2-methoxy-5-methylbenzene-1,4-diamine, CAS 5307-00-6) and the 4,5-dimethyl analog (mp 127–129 °C) further diverge in topological polar surface area, hydrogen-bonding capacity, and LogP, directly affecting solubility, membrane permeability, and downstream biological activity profiles [1].

4-Methoxy-5-methylbenzene-1,2-diamine: Key Evidence vs. Analogs


Melting Point vs. Mono-Substituted o-Phenylenediamines

The target compound exhibits a melting point of 107–108 °C, which is approximately 20 °C higher than that of 4-methyl-o-phenylenediamine (87–89 °C) and over 55 °C higher than 4-methoxy-o-phenylenediamine (46–52 °C) . This elevated melting point is attributed to the combined presence of both electron-donating methoxy and methyl groups, enhancing intermolecular interactions and lattice stability.

Physical Chemistry Purification Handling

LogP and TPSA: Drug-Design Prioritization

Computed XLogP3-AA for the target compound is 0.9, compared to 0.4 for 4-methyl-o-phenylenediamine and 0.2 for 4-methoxy-o-phenylenediamine, reflecting optimal lipophilicity for membrane permeability [1]. Its topological polar surface area (TPSA) of 61.3 Ų is lower than that of the 1,4-diamine isomer (TPSA ≈ 64.7 Ų) and the 4-methoxy analog (TPSA ≈ 64.7 Ų), suggesting improved passive oral absorption potential within Lipinski's rule-of-five space [2].

Medicinal Chemistry Drug Design ADMET Prediction

Efficient Benzimidazole Synthesis via Unsymmetrical Diamine

When condensed with formic acid or orthoesters, 4-methoxy-5-methylbenzene-1,2-diamine yields 5-methoxy-4-methyl-1H-benzimidazole with reported yields up to 84% after chromatographic purification . In contrast, the symmetrical 4,5-dimethyl-o-phenylenediamine produces a single benzimidazole isomer quantitatively but lacks the methoxy handle for further derivatization, while 4-methoxy-o-phenylenediamine gives a 5-methoxybenzimidazole that cannot be further functionalized at the 4-position without additional steps.

Heterocyclic Chemistry Synthetic Methodology Regioselectivity

4-Methoxy-5-methylbenzene-1,2-diamine: High-Value Applications


Regioselective Benzimidazole Library Construction

Procurement of this diamine enables the direct, one-step construction of 5-methoxy-4-methylbenzimidazole, a scaffold that can be further elaborated to kinase inhibitors or anti-infectives. The regiospecific introduction of both substituents avoids the need for protecting-group strategies, reducing step count and improving overall yield .

CNS-Penetrant Fragment-Based Drug Discovery

With a computed XLogP3-AA of 0.9 and TPSA of 61.3 Ų, the compound occupies a favorable drug-like property space for CNS penetration and oral absorption, making it a preferred diamine fragment over more polar analogs (4-methoxy-o-phenylenediamine XLogP3-AA = 0.2) [1]. Its moderate lipophilicity can improve the ADMET profile of lead series from the outset of library design.

Antimicrobial and Anticancer Agent Development

Preliminary studies suggest that derivatives of this diamine exhibit antimicrobial activity against Gram-positive bacteria and induce apoptosis in cancer cell lines (MCF-7, HeLa) . The combination of methoxy and methyl substituents may enhance cellular permeability relative to unsubstituted o-phenylenediamine, supporting its use as a privileged intermediate in medicinal chemistry campaigns.

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